

Application Notes and Protocols for On-Resin Disulfide Bond Formation

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Compound of Interest

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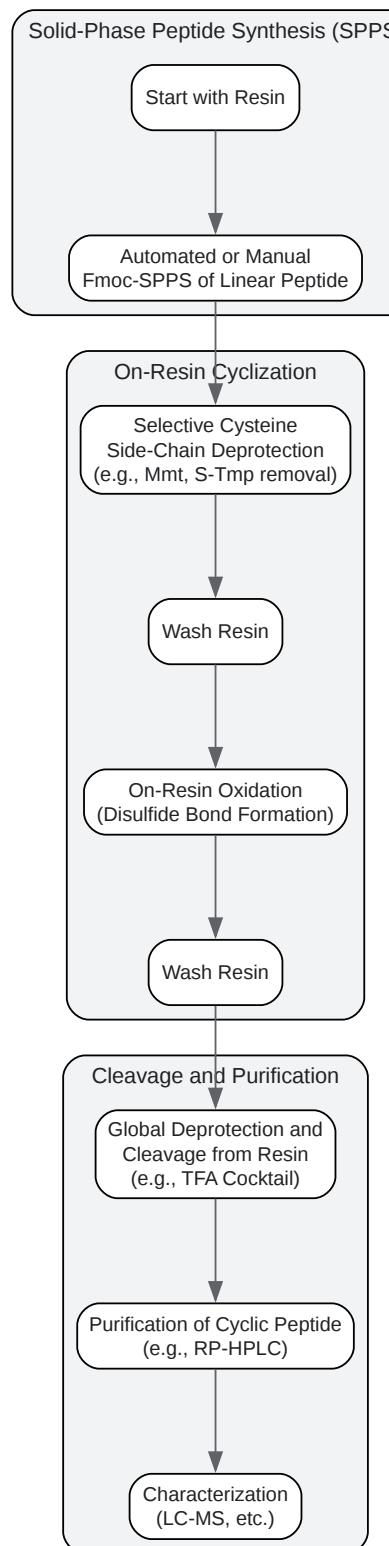
Introduction

Disulfide bonds are critical structural motifs in a vast array of biologically active peptides and proteins, imparting conformational rigidity and enhancing stability. The formation of these bonds during solid-phase peptide synthesis (SPPS) offers significant advantages over traditional solution-phase methods. On-resin cyclization leverages a "pseudo-dilution" effect, which favors intramolecular reactions over intermolecular oligomerization, thereby simplifying purification and potentially increasing yields.^{[1][2]} This document provides detailed application notes and protocols for several common techniques used to form disulfide bonds directly on the solid support.

General Workflow for On-Resin Disulfide Bond Formation

The process begins after the linear peptide has been assembled on the resin using standard Fmoc-based SPPS. Key stages include the selective deprotection of cysteine residues, on-resin oxidation to form the disulfide bridge, and finally, cleavage from the resin with concomitant removal of all remaining side-chain protecting groups.

General Workflow for On-Resin Cyclization

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General workflow for on-resin disulfide bond formation.

Method 1: N-Chlorosuccinimide (NCS) Mediated Oxidation

N-Chlorosuccinimide (NCS) is a highly efficient and rapid reagent for on-resin disulfide bond formation. The reaction is typically complete within 15 minutes in DMF.^{[1][3][4][5]} NCS is noted for its compatibility with sensitive amino acids like methionine (Met) and tryptophan (Trp) and with acid-labile protecting groups such as Trityl (Trt) and Methoxytrityl (Mmt), making it a versatile tool for synthesizing complex peptides.^[1]

Quantitative Data Summary

Reagent	Equivalents	Solvent	Reaction Time	Temperature	Notable Compatibility	Reported Purity	Ref.
NCS	1 - 3 (2 optimal)	DMF	15 min	Room Temp.	Met, Trp, Cys(Trt), Cys(Mmt)	Quantitative (Oxytocin)	[1]
NCS	1	DMF	5 min	50 °C	Cys(Mmt)	Not specified	[6]
NCS + 2% TFA	4	DCM	~15 min	Room Temp.	Cys(Trt), Cys(Acm), Cys(tBu)	Clean conversion	[7][8]
NCS	2	DMF	15 min	Room Temp.	Used for regioselective synthesis	70% (α -conotoxin SI)	[1]

Experimental Protocol: On-Resin Cyclization of Oxytocin using NCS

This protocol is adapted from the synthesis of oxytocin, where Cysteine residues are protected with a reductively labile group like Trimethoxyphenylthio (S-Tmp) during SPPS.[\[1\]](#)

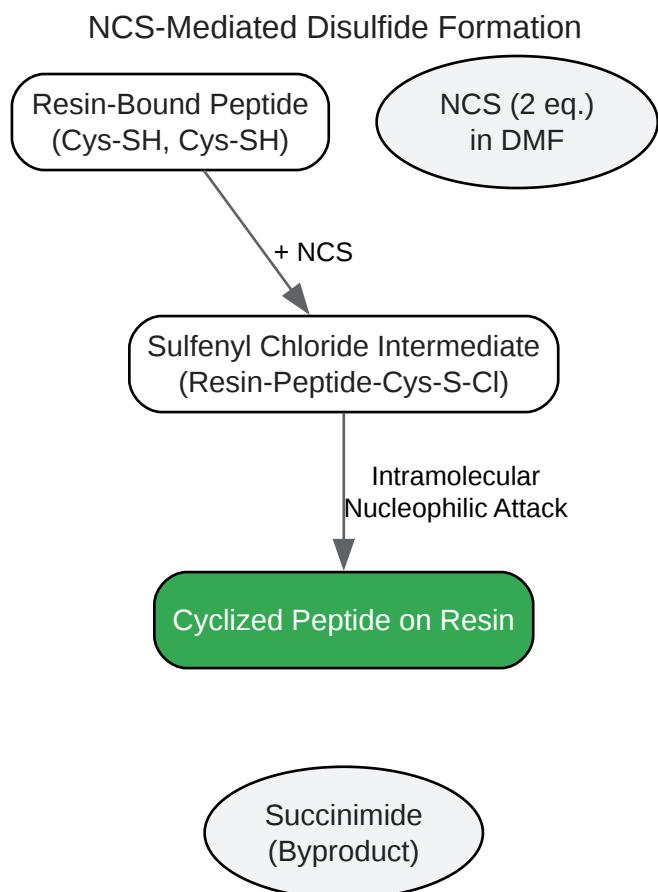
1. Materials:

- Peptidyl-resin (e.g., Rink Amide resin with fully assembled linear oxytocin sequence), typically 0.1 mmol scale.
- Deprotection buffer: Dithiothreitol (DTT) in a suitable buffer.
- Oxidizing agent: N-Chlorosuccinimide (NCS).
- Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
- Washing solvents: DMF, DCM, Methanol (MeOH).
- Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

2. Procedure:

- Resin Swelling: Swell the peptidyl-resin in DCM for 30 minutes, followed by DMF for 30 minutes in a peptide synthesis vessel.
- Cysteine Deprotection:
 - Treat the resin with a deprotection mixture containing DTT to remove the S-Tmp protecting groups from the two cysteine residues.
 - Agitate the resin for the required time (typically 30-60 minutes, may require multiple treatments).
 - Wash the resin thoroughly with DMF (5x), DCM (3x), and MeOH (3x) to remove the deprotection reagents and byproducts.
- On-Resin Oxidation:
 - Prepare a fresh solution of NCS (2 equivalents relative to the resin loading) in DMF.

- Add the NCS solution to the washed and drained resin.
- Agitate the reaction mixture at room temperature for 15 minutes.[1]
- Post-Oxidation Wash:
 - Filter the reaction mixture.
 - Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess NCS and succinimide byproduct.
 - Dry the resin under vacuum.
- Cleavage and Global Deprotection:
 - Treat the dried peptidyl-resin with the cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 1-2 hours at room temperature.[1]
 - Filter the resin and collect the filtrate containing the crude cyclic peptide.
 - Precipitate the peptide with cold diethyl ether, centrifuge, and decant the ether.
- Purification and Analysis:
 - Dissolve the crude peptide in a suitable solvent (e.g., H₂O/Acetonitrile with 0.1% TFA).
 - Purify the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
 - Confirm the identity and purity of the final product by LC-MS.



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Mechanism of NCS-mediated disulfide bond formation.

Method 2: Iodine (I₂) Mediated Oxidation

Iodine is a classic and potent oxidizing agent for forming disulfide bonds. It is particularly effective for the simultaneous deprotection and oxidation of S-Acetamidomethyl (Acm) or S-Trityl (Trt) protected cysteine residues.[9][10] The reaction is generally fast, often completing within an hour. However, care must be taken as iodine can lead to side reactions with sensitive residues if not properly controlled.[1]

Quantitative Data Summary

Reagent	Equivalents	Solvent	Reaction Time	Temperature	Cys Protection	Reported Purity/Yield	Ref.
I ₂	10	DMF/H ₂ O (4:1)	40 min	Room Temp.	Cys(Acm)	Not specified	Protocol
I ₂	5	DMF	30 min	Room Temp.	Cys(Trt), Cys(Acm)	Rapid and quantitative	[11]
I ₂	15	Not specified	60 min	Room Temp.	Cys(Acm)	Quantitative conversion	[6]
I ₂	Excess	Aq. Acetic Acid/MeOH	15-30 min	Room Temp.	Cys(Acm), Cys(Trt)	Crude Yield: ~80%	[10]
I ₂ / Na ₂ S ₂ O ₈	Not specified	Not specified	10 min	Room Temp.	Cys(Acm)	54% Yield (Octreotide)	[12]

Experimental Protocol: On-Resin Cyclization using Iodine

This protocol is suitable for peptides where cysteine residues are protected with Acm groups.

1. Materials:

- Peptidyl-resin with Cys(Acm) residues (e.g., 0.1 mmol).
- Oxidizing agent: Iodine (I₂).

- Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Water (H₂O).
- Washing solvents: DMF, DCM, 2% aqueous ascorbic acid in DMF (optional, to quench excess iodine).
- Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O.

2. Procedure:

- Resin Swelling: Swell the peptidyl-resin in DCM (30 min) and then DMF (30 min).
- On-Resin Oxidation:
 - Prepare a solution of iodine (5-10 equivalents) in a suitable solvent mixture such as DMF or DMF/H₂O.
 - Add the iodine solution to the swelled resin.
 - Agitate the slurry at room temperature for 30-60 minutes. Monitor the reaction for completion by taking a small sample of resin, cleaving it, and analyzing by LC-MS.
- Post-Oxidation Wash (Quenching):
 - Filter the dark iodine solution from the resin.
 - Wash the resin extensively with DMF until the filtrate is colorless.
 - To ensure complete removal of iodine, wash the resin with a 2% ascorbic acid solution in DMF (3x), which will quench any remaining I₂.
 - Perform final washes with DMF (5x) and DCM (3x).
 - Dry the resin under vacuum.
- Cleavage and Purification:
 - Proceed with the standard cleavage, precipitation, and purification steps as described in the NCS protocol. A critical consideration is that hydrosilane scavengers (like TIS) in the

TFA cocktail can potentially reduce the newly formed disulfide bond. Careful control of scavenger amounts may be necessary.[11]

Method 3: Dimethyl Sulfoxide (DMSO) Mediated Oxidation

DMSO-mediated oxidation is a milder alternative for disulfide bond formation. It can be performed under neutral, acidic, or basic conditions. While often used in solution-phase cyclization, it can also be applied on-resin, though reaction times are typically much longer than with NCS or iodine, often requiring several hours to days.[1][13] This method is beneficial for peptides that are sensitive to harsher oxidizing agents.

Quantitative Data Summary

Reagent	Conditions	Solvent	Reaction Time	Temperature	Notes	Ref.
DMSO / Air	Mildly basic	DMF/H ₂ O	Several hours to days	Room Temp.	Common for solution phase, can be slow	[1]
DMSO / aq. HCl	Acidic	Not specified	Not specified	Room Temp.	Used after AgOTf deprotection of Cys(Acm)	[Protocol]
DMSO	Not specified	Not specified	24 hours	Room Temp.	Used for first disulfide in regioselective synthesis	[13]

Experimental Protocol: General On-Resin DMSO Oxidation

This protocol outlines a general approach for the oxidation of free cysteine thiols on-resin.

1. Materials:

- Peptidyl-resin with deprotected Cys(-SH) residues.
- Oxidizing agent: Dimethyl sulfoxide (DMSO).
- Solvents: N,N-Dimethylformamide (DMF), Water (H_2O), Dichloromethane (DCM).
- Buffer (optional): e.g., Ammonium acetate or a mild base like DIPEA.

2. Procedure:

- Resin Preparation: Ensure the linear peptide on the resin has free cysteine thiol groups (deprotected as described in the NCS protocol). The resin should be well-swollen in the chosen reaction solvent.
- On-Resin Oxidation:
 - Prepare the oxidation solution. A common mixture is 10-25% DMSO in DMF or an aqueous buffer. The pH can be adjusted to be slightly basic (pH ~8) to facilitate thiol deprotonation, which can accelerate the reaction.
 - Add the DMSO-containing solution to the resin.
 - Agitate the mixture gently at room temperature. The reaction is slow and may require 24-48 hours.
 - Monitor the progress of the cyclization by cleaving small aliquots of resin and analyzing via LC-MS.
- Post-Oxidation Wash:
 - Once the reaction is complete, filter the resin.
 - Wash the resin thoroughly with the reaction solvent (e.g., DMF), followed by DCM.

- Dry the resin under vacuum.
- Cleavage and Purification:
 - Proceed with the standard cleavage, precipitation, and purification steps as described in the previous protocols.

Conclusion

The choice of on-resin disulfide bond formation technique depends on several factors, including the peptide sequence, the presence of sensitive amino acids, and the cysteine protecting groups used. NCS offers a rapid and versatile method compatible with many protecting groups. Iodine is a powerful reagent for simultaneous deprotection and oxidation, especially for Acm-protected cysteines. DMSO provides a milder, albeit slower, alternative for sensitive substrates. By selecting the appropriate method and carefully controlling reaction conditions, researchers can efficiently synthesize disulfide-bridged peptides with high purity and yield.

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